Hidrocloruro de O-Desmetil Diltiazem

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

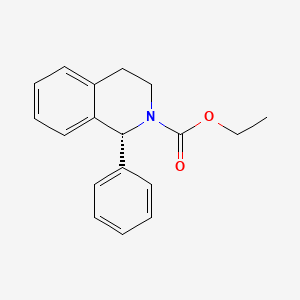

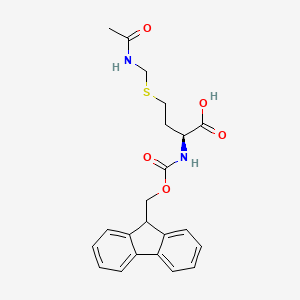

O-Desmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem, a benzothiazepine derivative used primarily as a calcium channel blocker. Diltiazem is widely used in the treatment of hypertension, angina, and certain heart arrhythmias. O-Desmethyl Diltiazem Hydrochloride is formed through the O-demethylation of Diltiazem by the enzyme CYP2D6 .

Aplicaciones Científicas De Investigación

O-Desmethyl Diltiazem Hydrochloride has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.

Biology: Studied for its role in the metabolic pathways of Diltiazem.

Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

Target of Action

O-Desmethyl Diltiazem Hydrochloride, a metabolite of Diltiazem, primarily targets calcium channels in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the contraction and relaxation of these muscles, thereby controlling blood pressure and heart rate.

Mode of Action

O-Desmethyl Diltiazem Hydrochloride works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

The pharmacokinetics of O-Desmethyl Diltiazem Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for quantification of Diltiazem and its metabolites, including O-Desmethyl Diltiazem, in human plasma . The method was validated for linearity, precision, accuracy, specificity, sensitivity, matrix effect, dilution integrity, ruggedness, injection reproducibility, and stability .

Result of Action

The result of O-Desmethyl Diltiazem Hydrochloride’s action is the relaxation of vascular smooth muscle , leading to a decrease in peripheral vascular resistance . This results in lower blood pressure and reduced workload for the heart. It also leads to dilation of the coronary arteries, improving oxygen supply to the heart muscle .

Action Environment

The action of O-Desmethyl Diltiazem Hydrochloride can be influenced by various environmental factors. For instance, the aqueous solubility of the drug can affect its absorption and thus its efficacy . Furthermore, the stability of the compound can be affected by storage conditions . Research has shown that buffering plasma samples with 1% of 0.1 M NaF solution can limit the degradation of Diltiazem to O-Desmethyl Diltiazem for longer storage periods at -70 °C .

Safety and Hazards

O-Desmethyl Diltiazem Hydrochloride is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause damage to organs, particularly the cardiovascular system . It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children .

Direcciones Futuras

The pharmacokinetic and metabolic profile of antihypertensive agents like O-Desmethyl Diltiazem Hydrochloride are intensively studied due to the broad inter-individual variability on plasma concentrations and the diversity on the efficacy response . Several computational methods have been developed to model and better understand human drug metabolism . These methods could enhance the experimental investigation of the metabolism of small xenobiotic molecules like O-Desmethyl Diltiazem Hydrochloride .

Análisis Bioquímico

Biochemical Properties

O-Desmethyl Diltiazem Hydrochloride is involved in various biochemical reactions, primarily through its interaction with calcium channels. It inhibits the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes . This inhibition is facilitated by its binding to the L-type calcium channels, leading to a decrease in intracellular calcium levels. The compound also interacts with cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its formation from Diltiazem .

Cellular Effects

O-Desmethyl Diltiazem Hydrochloride affects various cell types, including cardiac myocytes and vascular smooth muscle cells. It reduces the contractility of these cells by lowering intracellular calcium concentrations, which in turn decreases myocardial oxygen demand and dilates coronary and systemic arteries . This compound also influences cell signaling pathways, such as the calcium/calmodulin-dependent protein kinase pathway, and modulates gene expression related to calcium homeostasis and vascular tone .

Molecular Mechanism

At the molecular level, O-Desmethyl Diltiazem Hydrochloride exerts its effects by binding to the alpha-1 subunit of L-type calcium channels, inhibiting calcium ion influx during depolarization . This binding alters the conformation of the channel, reducing its permeability to calcium ions. Additionally, the compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Desmethyl Diltiazem Hydrochloride change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its inhibitory effects on calcium channels and cellular functions over extended periods, although its potency may decrease slightly due to gradual degradation .

Dosage Effects in Animal Models

In animal models, the effects of O-Desmethyl Diltiazem Hydrochloride vary with dosage. At therapeutic doses, it effectively reduces blood pressure and myocardial oxygen demand without significant adverse effects . At higher doses, it can cause excessive vasodilation, hypotension, and bradycardia. Toxicological studies have indicated that very high doses may lead to cardiac arrhythmias and other cardiovascular complications .

Metabolic Pathways

O-Desmethyl Diltiazem Hydrochloride is primarily metabolized by the liver enzyme CYP2D6, which converts Diltiazem into its O-desmethyl form . This metabolite can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating its excretion. The metabolic pathways of this compound are crucial for its clearance from the body and influence its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, O-Desmethyl Diltiazem Hydrochloride is transported and distributed via passive diffusion and active transport mechanisms . It binds to plasma proteins, which aids in its distribution throughout the body. The compound’s lipophilicity allows it to cross cell membranes easily, reaching its target sites in the cardiovascular system .

Subcellular Localization

O-Desmethyl Diltiazem Hydrochloride localizes primarily in the cytoplasm and membrane compartments of cells . It targets the sarcoplasmic reticulum in muscle cells, where it inhibits calcium release, and the plasma membrane, where it blocks calcium entry. Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Diltiazem Hydrochloride involves the O-demethylation of Diltiazem. This reaction is typically catalyzed by the enzyme CYP2D6 in the liver. In a laboratory setting, chemical demethylation can be achieved using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods

Industrial production of O-Desmethyl Diltiazem Hydrochloride follows similar principles but on a larger scale. The process involves the use of large bioreactors for enzymatic demethylation or chemical reactors for chemical demethylation. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

O-Desmethyl Diltiazem Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its parent compound, Diltiazem.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Produces sulfoxides or sulfones.

Reduction: Yields Diltiazem.

Substitution: Results in various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Diltiazem: The parent compound, used for similar therapeutic purposes.

N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.

Desacetyl Diltiazem: A metabolite formed through deacetylation of Diltiazem.

Uniqueness

O-Desmethyl Diltiazem Hydrochloride is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Diltiazem. It has distinct chemical properties and biological activities compared to its parent compound and other metabolites .

Propiedades

IUPAC Name |

[(3R)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H/t19-,20?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPGBHQQNJBDCH-CQLADDOKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

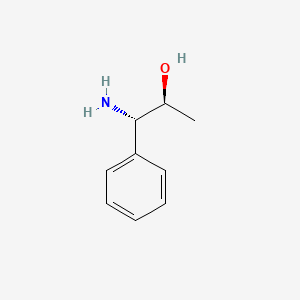

![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)

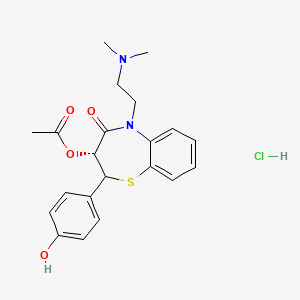

![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/new.no-structure.jpg)